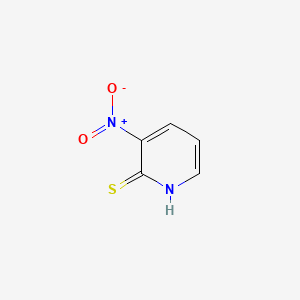

3-Nitropyridine-2-thiol

Description

Overview of Pyridine (B92270) Thiol Derivatives

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, recognized for their ability to bind to a wide range of biological targets. nih.gov This has spurred significant interest in the development of novel pyridine-based compounds for therapeutic applications. nih.gov Among these, pyridine thiols, which feature a sulfur-containing thiol group attached to the pyridine ring, represent a particularly important subclass.

The introduction of a thiol group can significantly influence the biological activity of the parent pyridine molecule. Thiazolo[5,4-C]pyridine-2-thiol, for example, has demonstrated a range of biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. The reactivity of the thiol group, combined with the inherent properties of the pyridine ring, creates a versatile platform for the synthesis of new and potentially therapeutic molecules. ontosight.aigoogle.comgoogle.com Research into thioalkyl derivatives of pyridine has revealed promising psychotropic properties, including anticonvulsant and anxiolytic effects. nih.gov

Significance of Nitro and Thiol Functionalities in Organic and Medicinal Chemistry

The chemical behavior and biological activity of 3-Nitropyridine-2-thiol are largely dictated by its two key functional groups: the nitro group (-NO2) and the thiol group (-SH).

The Nitro Group:

The nitro group is a potent electron-withdrawing group, a property that significantly influences the reactivity of the molecule it is attached to. uniroma2.itwikipedia.org This strong electron-withdrawing nature reduces the electron density of the molecular scaffold, making it more susceptible to reactions with nucleophiles. uniroma2.itmdpi.com Furthermore, the presence of a nitro group can increase the acidity of adjacent C-H bonds. wikipedia.org

In organic synthesis, the nitro group is highly valued for its versatility. It can act as an activating group, facilitating a variety of chemical reactions, and can be readily transformed into other functional groups, broadening its utility in the construction of complex molecules. scispace.comuts.edu.au Historically, aromatic nitro compounds have been crucial precursors for amines, which are themselves important in industrial applications and laboratory synthesis. scispace.com

The Thiol Group:

The thiol functional group is a key player in medicinal chemistry, imparting a unique set of beneficial properties to drug compounds. nih.govresearchgate.net Thiols are effective at reducing radicals and other toxic electrophiles, can help restore cellular thiol levels, and form stable complexes with heavy metals. nih.govresearchgate.net These characteristics make thiol-containing drugs valuable as radical scavengers, prodrugs for glutathione (B108866) (GSH), and metal chelators. nih.govresearchgate.netnih.gov

Thiols are soft electron donors that readily form complexes with metal ions like copper, lead, and mercury, which is why thiol-containing drugs are used to chelate heavy metal ions. nih.gov They are also good nucleophiles, reacting with electrophilic species, including reactive oxygen and nitrogen species (ROS/RNS), thereby protecting vital cellular components from oxidative damage. nih.gov The ability of thiols to participate in redox reactions is central to their biological function, with the sulfhydryl group readily donating electrons. creative-proteomics.com This is exemplified by glutathione, a major cellular antioxidant. nih.govcreative-proteomics.com

The combination of the activating and directing effects of the nitro group with the nucleophilic and redox-active nature of the thiol group in a single molecule, this compound, creates a compound with a rich and complex chemical profile, driving its exploration in various research domains.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 38240-29-8 | sigmaaldrich.comsigmaaldrich.comamerigoscientific.com |

| Molecular Formula | C5H4N2O2S | sigmaaldrich.comsigmaaldrich.comamerigoscientific.com |

| Molecular Weight | 156.16 g/mol | sigmaaldrich.comsigmaaldrich.comamerigoscientific.com |

| Appearance | Solid | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 169-175 °C | sigmaaldrich.comsigmaaldrich.com |

| Purity | 96% | sigmaaldrich.comsigmaaldrich.com |

| InChI Key | LKNPLDRVWHXGKZ-UHFFFAOYSA-N | sigmaaldrich.comsigmaaldrich.com |

| SMILES String | [O-]N+c1cccnc1S | sigmaaldrich.comsigmaaldrich.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-nitro-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O2S/c8-7(9)4-2-1-3-6-5(4)10/h1-3H,(H,6,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNPLDRVWHXGKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191631 | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-29-8 | |

| Record name | 3-Nitro-2(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38240-29-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Pyridinethione, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Mercapto-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitropyridine 2 Thiol and Its Precursors

Established Synthetic Pathways to 3-Nitropyridine-2-thiol

The primary and most well-documented route to this compound involves the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine precursor, most commonly 2-chloro-3-nitropyridine (B167233). The electron-withdrawing nature of the nitro group at the 3-position and the pyridine (B92270) nitrogen atom activates the 2-position towards nucleophilic attack, making the displacement of the halogen substituent a facile process.

Approaches from 2-Chloro-3-nitropyridines and Related Halogenated Precursors

The reaction of 2-chloro-3-nitropyridine with a sulfur nucleophile is the most direct method for the synthesis of this compound. Various sulfur-containing reagents can be employed to introduce the thiol functionality.

One common approach involves the use of sodium hydrosulfide (B80085) (NaSH) . This reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or ethanol, at elevated temperatures. The hydrosulfide ion (SH⁻) acts as the nucleophile, displacing the chloride ion to yield the desired thiol.

Another established method is the reaction of 2-chloro-3-nitropyridine with thiourea (B124793) . This two-step process first forms an isothiouronium salt intermediate. Subsequent hydrolysis of this salt, usually under basic conditions (e.g., with sodium hydroxide), liberates the this compound. This method is often preferred due to the ease of handling of thiourea compared to gaseous hydrogen sulfide (B99878) or its salts.

The following table summarizes typical reaction conditions for the synthesis of this compound from 2-chloro-3-nitropyridine.

| Sulfur Nucleophile | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Sodium Hydrosulfide | Ethanol | Reflux | 4 | ~75 |

| Thiourea (followed by hydrolysis) | Ethanol | Reflux | 6 | ~80 |

Synthesis of Related Nitropyridine Thiolates and Dithiobispyridines

The synthesis of the corresponding thiolates and dithiobispyridines (disulfides) of this compound is crucial for various applications, including further functionalization and the study of their redox properties.

Nitropyridine Thiolates: The sodium salt of this compound, sodium 3-nitropyridine-2-thiolate, can be readily prepared by treating the thiol with a base such as sodium hydroxide (B78521) or sodium ethoxide in an appropriate solvent like ethanol. The thiolate is often generated in situ for subsequent reactions.

Dithiobispyridines: The oxidation of this compound leads to the formation of bis(3-nitropyridin-2-yl) disulfide. This disulfide linkage is a key structural motif in various biologically active molecules. Mild oxidizing agents are typically employed to facilitate this coupling reaction. A common method involves the use of iodine in the presence of a base, or aeration of an alkaline solution of the thiol. guidechem.com Other oxidizing systems, such as hydrogen peroxide in the presence of a catalyst, can also be effective.

| Product | Starting Material | Reagents | Solvent | Conditions |

| Sodium 3-nitropyridine-2-thiolate | This compound | Sodium Hydroxide | Ethanol | Room Temperature |

| Bis(3-nitropyridin-2-yl) disulfide | This compound | Iodine, Potassium Iodide | Aqueous Ethanol | Room Temperature |

Preparation of Functionalized 3-Nitropyridine (B142982) Derivatives via Nucleophilic Substitution

The high reactivity of 2-chloro-3-nitropyridine towards nucleophilic substitution allows for the synthesis of a wide array of functionalized 3-nitropyridine derivatives. guidechem.comrsc.org By employing various sulfur-based nucleophiles, different thioether derivatives can be obtained. These reactions generally proceed under mild conditions and give good to excellent yields. biolmolchem.commdpi.com

The reaction of 2-chloro-3-nitropyridine with arenethiolates, for instance, results in the formation of 2-arylthio-3-nitropyridines. biolmolchem.com This reaction has been studied kinetically and is proposed to proceed via an addition-elimination mechanism. biolmolchem.com Similarly, alkyl thiols can be used to introduce various S-alkyl groups at the 2-position of the 3-nitropyridine ring.

The following table provides examples of the nucleophilic substitution of 2-chloro-3-nitropyridine with different thiols.

| Nucleophile | Product | Solvent | Base | Yield (%) | Reference |

| Thiophenol | 2-(Phenylthio)-3-nitropyridine | Methanol | Sodium Methoxide | 92 | biolmolchem.com |

| 4-Chlorothiophenol | 2-(4-Chlorophenylthio)-3-nitropyridine | Methanol | Sodium Methoxide | 95 | biolmolchem.com |

| Benzyl Mercaptan | 2-(Benzylthio)-3-nitropyridine | DMF | K₂CO₃ | 85 | nih.gov |

These synthetic methodologies provide a versatile toolkit for the preparation of this compound and its derivatives, opening avenues for their exploration in various scientific disciplines.

Chemical Reactivity and Mechanistic Investigations of 3 Nitropyridine 2 Thiol

Thiol-Thione Tautomerism and Equilibrium Studies

3-Nitropyridine-2-thiol exists as a tautomeric mixture of the thiol and thione forms. The equilibrium between these two forms is a critical aspect of its chemical nature, influencing its reactivity and physical properties. Generally, in condensed phases and solutions, the thione form is the predominant species in the tautomeric equilibrium.

Solvent Effects on Tautomeric Forms

The position of the tautomeric equilibrium is sensitive to the solvent environment. The polarity of the solvent and its ability to engage in hydrogen bonding can stabilize one tautomer over the other. scispace.com Theoretical studies on related mercaptopyridine systems suggest that solvation can have a notable impact on the relative stabilities of the thiol and thione forms. nih.gov For instance, in the case of 3-hydroxy-2-mercaptopyridine, the thione form is indicated to be the most stable tautomer. nih.gov The energy barrier for the proton transfer between the thiol and thione forms can be significantly reduced when mediated by a solvent molecule like ethanol. nih.gov In alkaline solutions, the equilibrium tends to shift towards the formation of the thiolate anion.

Nucleophilic Substitution Reactions Involving the Nitro Group

The electron-withdrawing nature of the nitro group in this compound significantly influences the reactivity of the pyridine (B92270) ring, making it susceptible to nucleophilic aromatic substitution (SNAr).

Regioselectivity and Chemoselectivity in Thiolate-Mediated Substitutions

Research has shown that the 3-nitro group in nitropyridines can be selectively substituted by sulfur nucleophiles. nih.gov In reactions involving 2-substituted-3-nitropyridines with thiolate anions, the substitution of the nitro group occurs smoothly via an SNAr mechanism. mdpi.comresearchgate.net Even in the presence of other potential leaving groups, such as a halogen at the 5-position, the 3-nitro group has been found to be more nucleofugal. nih.gov

The regioselectivity of these reactions can be influenced by both the electronic effects of other substituents on the pyridine ring and the steric properties of the incoming thiol nucleophile. mdpi.comresearchgate.net For instance, in 3,5-dinitropyridine (B58125) systems, the presence of a vinyl group at the 2-position can lead to the formation of a variable amount of the 5-substituted isomer in addition to the primary 3-substituted product. mdpi.comresearchgate.net

| Substituent at C2 | Thiol Nucleophile | Observed Products | Factors Influencing Selectivity |

|---|---|---|---|

| -CH3 | BnSH | Primarily 3-substitution with trace amounts of 5-substitution | Electronic effects of the methyl group |

| -CH=CH-Ar | Various Thiols | Mixture of 3- and 5-substituted isomers | Electronic effects of the vinyl moiety and steric effects of the thiol |

Oxidative Coupling and Disulfide Bond Formation

The thiol group of this compound can undergo oxidation to form a disulfide bond. This reactivity is fundamental to its role in various chemical and biological contexts. The oxidative coupling of thiols is a key process in the formation of disulfide bridges, which are crucial for stabilizing the three-dimensional structures of many proteins and peptides. biolmolchem.comnih.gov

Role as an Activator for Thiol/Disulfide Exchange

This compound and its corresponding disulfide can participate in thiol-disulfide exchange reactions. nih.govwashington.eduresearchgate.net This process involves the reaction of a thiolate with a disulfide bond, leading to the formation of a new disulfide and a new thiol. nih.gov The rates of these exchange reactions are influenced by factors such as pH, temperature, and the structure of the participating molecules. nih.gov

Formation and Reactivity of Mixed Disulfide Conjugates

This compound can form stable mixed disulfide conjugates with other thiol-containing molecules. nih.govwashington.eduresearchgate.net For example, in the metabolic activation of clopidogrel, a mixed disulfide conjugate is formed between the active metabolite and this compound. nih.govwashington.eduresearchgate.net These mixed disulfides are not merely stable intermediates but are reactive species themselves. They can undergo further thiol-disulfide exchange reactions. For instance, the mixed disulfide conjugate of clopidogrel's active metabolite and this compound can react with glutathione (B108866) (GSH) to release the active metabolite. nih.govwashington.eduresearchgate.net

Kinetic studies have revealed that the reactivity of these mixed disulfide conjugates in thiol exchange reactions varies. The second-order rate constants for the reaction of various mixed disulfide conjugates with GSH have been determined, providing a quantitative measure of their reactivity. nih.govresearchgate.net

| Thiol Component of Mixed Disulfide | Second-Order Rate Constant (M-1s-1) |

|---|---|

| 6-chloropyridazine-3-thiol (CPT) | 1.2 to 28 |

| This compound (NPT) | 1.2 to 28 |

| 2,5-dimethylfuran-3-thiol (DFT) | 1.2 to 28 |

Insufficient Scientific Data Available for this compound

Following a comprehensive review of scientific literature, it has been determined that there is a lack of specific published research on the chemical reactivity and electrochemical properties of this compound as required by the requested article outline.

Detailed experimental studies, data, and mechanistic investigations concerning the "Acid-Catalyzed Thioetherification with Catechol Derivatives" (section 3.4.1) and the "Electrochemical Properties and Redox Behavior" (section 3.5) of this compound are not presently available in the accessible scientific domain.

While general principles of thioetherification and electrochemical analysis of related pyridine and thiol compounds exist, the strict adherence to generating content solely on this compound, as per the instructions, cannot be fulfilled without specific research findings. Consequently, the generation of a thorough, informative, and scientifically accurate article based on the provided outline is not possible at this time.

Structural Elucidation and Advanced Spectroscopic Characterization of 3 Nitropyridine 2 Thiol and Its Derivatives

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure and bonding within 3-nitropyridine-2-thiol and its derivatives. The vibrational modes are sensitive to the tautomeric form of the molecule (thiol vs. thione) and its coordination to metal centers.

In the solid state, this compound can exist in equilibrium between its thiol and thione tautomers. The FT-IR and Raman spectra are expected to show characteristic bands for both forms. The S-H stretching vibration of the thiol form typically appears in the region of 2550-2600 cm⁻¹, though it is often weak in the infrared spectrum. cdnsciencepub.com The C=S stretching vibration of the thione form is expected in the 1050-1250 cm⁻¹ region.

A study on a Cu(I) cluster incorporating the 5-nitropyridine-2-thiolate ligand provides valuable FT-IR data. rsc.org In this complex, the ligand coordinates to the metal center, and its vibrational frequencies are consequently affected. The FT-IR spectrum of this complex displays characteristic peaks that can be assigned to the vibrations of the nitropyridine moiety.

Table 1: Selected FT-IR Vibrational Frequencies for a Cu(I)-5-nitropyridine-2-thiolate Complex. rsc.org

| Wavenumber (cm⁻¹) | Assignment |

| 1589, 1495, 1443, 1267 | Stretching vibrations of the aromatic amine |

| 1556 | N-O asymmetric stretching |

| 1331 | N-O symmetric stretching |

| 1138, 1092 | C-H in-plane bending |

| 746 | C-H out-of-plane bending |

The absence of a distinct S-H stretching band in the spectrum of the complex is consistent with the deprotonation of the thiol group upon coordination to the copper ion. The positions of the nitro group's stretching vibrations are characteristic and confirm its presence in the molecule. rsc.org

Raman spectroscopy is a complementary technique that is particularly sensitive to non-polar bonds and can be useful in identifying the S-H and C=S vibrations. For thiols, the C-S stretching vibration is typically observed in the 600-750 cm⁻¹ region in the Raman spectrum. cdnsciencepub.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and its derivatives in solution. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted 3-Nitropyridine (B142982) Derivatives. researchgate.net

| Compound | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| (E)-3-(Benzylsulfanyl)-2-((4-chlorophenyl)vinyl)-5-nitropyridine | Pyridine (B92270) H: 9.17, 8.28 | Pyridine C: 159.0, 142.2, 142.1, 132.3, 122.8 |

| 3-(Benzylsulfanyl)-5-bromo-2-methylpyridine | Pyridine H: 8.33, 7.58 | Pyridine C: 155.5, 146.5, 137.3, 134.4, 117.9 |

NMR spectroscopy is particularly useful for distinguishing between the thiol and thione tautomers of this compound in solution. In the thiol form, a signal corresponding to the S-H proton would be expected, though its observation can be complicated by exchange with solvent protons. The chemical shifts of the pyridine ring protons and carbons would also differ significantly between the two tautomers due to the changes in the electronic structure.

For methylated derivatives, the position of the methyl group can be readily determined using NMR. If methylation occurs at the sulfur atom, a singlet corresponding to the S-CH₃ group would be observed in the ¹H NMR spectrum, typically in the range of δ 2.0-3.0 ppm. If methylation occurs at the nitrogen atom of the pyridine ring, the N-CH₃ signal would appear in a different region, and the chemical shifts of the ring protons would be significantly affected by the positive charge on the nitrogen. Two-dimensional NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), can be used to definitively establish the connectivity between the methyl group and the rest of the molecule.

Electronic Absorption and Emission Spectroscopy (UV-Vis, NIR)

Electronic spectroscopy provides information about the electronic transitions within a molecule and is sensitive to factors such as tautomerism and coordination to metal ions.

The UV-Vis absorption spectrum of this compound is expected to be influenced by its tautomeric equilibrium. Generally, thione tautomers exhibit an absorption band at longer wavelengths (around 300-400 nm) corresponding to an n→π* transition of the C=S group. researchgate.net In contrast, thiol tautomers typically show absorption bands at shorter wavelengths (below 300 nm) due to π→π* transitions within the aromatic ring. researchgate.net The solvent can also play a significant role in the position of the tautomeric equilibrium and thus the observed UV-Vis spectrum.

Coordination of this compound to metal ions can lead to interesting photophysical properties, including near-infrared (NIR) emission. A notable example is a novel hexanuclear copper(I) cluster with the 5-nitropyridine-2-thiolate ligand, which exhibits a peculiar NIR emission. rsc.orgresearchgate.netresearchgate.net

This Cu₆S₆ cluster displays a broad emission band in the solid state that is temperature-dependent. At room temperature, the emission peaks at 765 nm, and upon cooling to 77 K, the band sharpens, increases in intensity, and red-shifts to 815 nm. rsc.orgresearchgate.net This behavior is attributed to a complex interplay of excited states within the triplet manifold. rsc.orgresearchgate.net The observed absorption features for this complex are broad, tailing up to 700 nm, and are ascribed to a combination of cluster-centered and charge-transfer transitions. rsc.org

Table 3: Emission Properties of a Cu(I)-5-nitropyridine-2-thiolate Cluster. rsc.orgresearchgate.net

| Temperature | Emission Maximum (nm) |

| Room Temperature | 765 |

| 77 K | 815 |

X-ray Crystallography for Structural Confirmation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of crystalline solids, providing precise information on bond lengths, bond angles, and intermolecular interactions.

The crystal structure of a Cu(I) cluster formed with the 5-nitropyridine-2-thiolate ligand has been determined by single-crystal X-ray diffraction. rsc.orgresearchgate.net In this structure, the 5-nitropyridine-2-thiolate anion acts as a µ₃-bridging ligand, connecting three different Cu(I) ions through its nitrogen and sulfur atoms. rsc.org This coordination leads to the formation of a distorted octahedral Cu₆S₆ cluster. rsc.orgresearchgate.net

The crystallographic data reveals important structural details of the coordinated ligand. The Cu-S distances are in the range of 2.249–2.250 Å, and the Cu-N distance is 2.053 Å. rsc.org The pyridine ring and the nitro group are not coplanar, with a torsion angle of 10.45°. researchgate.net

Table 4: Selected Crystallographic Data for a Cu(I)-5-nitropyridine-2-thiolate Cluster. rsc.orgresearchgate.net

| Parameter | Value |

| Crystal System | Trigonal |

| Space Group | R3̅ |

| Cu-S bond lengths | 2.249–2.250 Å |

| Cu-N bond length | 2.053 Å |

| Cu···Cu distances | 2.792 Å, 2.819 Å |

Computational and Theoretical Chemistry Studies of 3 Nitropyridine 2 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the properties of pyridine (B92270) derivatives. researchgate.netresearchgate.net DFT calculations, particularly using hybrid functionals like B3LYP, are frequently employed to predict the geometric, vibrational, and electronic properties of molecules similar to 3-Nitropyridine-2-thiol. researchgate.netresearchgate.netnih.gov For instance, studies on related compounds such as 2-amino-3-nitropyridine (B1266227) and 2-hydroxy-5-methyl-3-nitropyridine (B188116) have demonstrated the utility of DFT in obtaining reliable molecular structures and vibrational frequencies. researchgate.netresearchgate.net In the context of metal complexes, time-dependent DFT (TD-DFT) has been used to understand the photophysical properties of a cluster containing the 5-nitropyridine-2-thiolate ligand, indicating the method's capability to handle complex systems. nih.govacs.org These computational approaches are valuable for predicting properties that can be difficult to measure experimentally. researchgate.net

Molecular Structure and Conformation Analysis

Below is an interactive table showcasing typical bond lengths that would be analyzed in a computational study of this compound, based on data for similar compounds.

| Bond | Typical Predicted Bond Length (Å) |

| C-S | 1.77 - 1.79 |

| C-N (pyridine ring) | 1.33 - 1.39 |

| C-C (pyridine ring) | 1.38 - 1.40 |

| C-N (nitro group) | 1.45 - 1.48 |

| N-O (nitro group) | 1.21 - 1.23 |

| S-H | 1.34 - 1.36 |

Note: The values in this table are illustrative and based on general values for similar chemical bonds from computational studies on related molecules.

Electronic Properties (HOMO-LUMO Energy Gap) and Chemical Activity Prediction

The electronic properties of a molecule are key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this regard. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical stability and reactivity of the molecule. irjweb.com A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive. irjweb.com

The HOMO is the orbital that acts as an electron donor, while the LUMO is the electron acceptor. irjweb.com The energy of the HOMO-LUMO gap can be correlated with the electronic absorption properties of the molecule, as it represents the lowest energy electronic excitation possible. schrodinger.com Computational methods like DFT are used to calculate the energies of these frontier orbitals. irjweb.com For related compounds, the analysis of HOMO and LUMO energies has been used to show that charge transfer can occur within the molecule. researchgate.net

Table of Predicted Electronic Properties:

| Property | Predicted Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Electron-donating ability |

| LUMO Energy | -2.0 to -3.0 | Electron-accepting ability |

Note: These are estimated values based on typical computational results for similar aromatic nitro and thiol compounds.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For instance, theoretical vibrational spectra (infrared and Raman) can be calculated using DFT. researchgate.net The calculated frequencies and intensities can aid in the assignment of experimental spectral bands. researchgate.netresearchgate.net In a study of a copper cluster with 5-nitropyridine-2-thiol, the DFT-calculated infrared spectrum showed good agreement with the experimental spectrum. nih.govacs.org Theoretical calculations of NMR chemical shifts are also possible and have been performed for similar molecules like 2-amino-3-nitropyridine, showing good correlation with experimental data. researchgate.netresearchgate.net

Modeling of Tautomeric Equilibria and Reaction Pathways

This compound can exist in two tautomeric forms: the thiol form (pyridine-thiol) and the thione form (pyridinethione). Computational modeling is a valuable tool for studying the equilibrium between these tautomers. nih.gov Theoretical studies on similar mercaptopyridines have shown that the relative stability of the tautomers can be influenced by the solvent. researchgate.netresearchgate.net In the gas phase or nonpolar solvents, the thiol form is often more stable, while polar solvents tend to favor the thione form. researchgate.net DFT calculations can be used to determine the relative energies of the tautomers and the energy barrier for the proton transfer between them. nih.gov This information is crucial for understanding the chemical behavior of this compound in different environments.

Applications in Chemical Biology and Medicinal Chemistry

Modulation of Biological Pathways

The reactivity of the thiol group in conjunction with the electron-withdrawing nature of the nitro group on the pyridine (B92270) ring makes 3-Nitropyridine-2-thiol a valuable tool for probing and modulating biological systems. Its ability to form reversible disulfide bonds and serve as a precursor for potent enzyme inhibitors has been a key focus of investigation.

Inhibition of Platelet Aggregation via Mixed Disulfide Conjugates

This compound has been instrumental in studies related to the inhibition of platelet aggregation, particularly through its use in forming mixed disulfide conjugates with the active metabolite (AM) of the antiplatelet drug clopidogrel. researchgate.netresearchgate.netnih.gov In laboratory settings, when the precursor 2-oxoclopidogrel is processed by human liver microsomes in the presence of this compound (NPT), a stable mixed disulfide conjugate is formed instead of the free active metabolite. researchgate.netnih.gov

This NPT-conjugated molecule is not active on its own but serves as a stable carrier. researchgate.net Kinetic studies have shown that these mixed disulfide conjugates can undergo a thiol-disulfide exchange reaction with endogenous thiols like glutathione (B108866) (GSH). researchgate.netnih.gov This exchange effectively releases the active metabolite, which is then able to exert its therapeutic effect. researchgate.netnih.gov When the mixed disulfide conjugate of NPT was pretreated with 1 mM GSH, it demonstrated potent inhibition of platelet aggregation, confirming that the released active metabolite is responsible for the antiplatelet activity. researchgate.netnih.gov This platform provides a method to generate the therapeutic agent quantitatively without the need for cytochrome P450-mediated bioactivation, which could help overcome interindividual variability in drug response. researchgate.netresearchgate.net

Investigations as Precursors for Enzyme Inhibitors (e.g., JAK2, GSK3, MALT1, Urease)

The 3-nitropyridine (B142982) scaffold, closely related to this compound, has been extensively used as a starting point for the synthesis of various enzyme inhibitors.

JAK2 Inhibitors: Potent inhibitors of Janus kinase 2 (JAK2), a non-receptor tyrosine kinase, have been synthesized using 2-chloro-5-methyl-3-nitropyridine (B188117) as a precursor. The process involved oxidation of the methyl group to a carboxylic acid, followed by nucleophilic substitution of the chlorine atom and subsequent coupling with aromatic amines to yield the final inhibitory compounds. mdpi.com The most effective of these derivatives inhibited JAK2 with IC₅₀ values in the range of 8.5–12.2 µM. mdpi.com

GSK3 Inhibitors: A novel series of compounds that inhibit glycogen (B147801) synthase kinase-3 (GSK3) were synthesized starting from 2,6-dichloro-3-nitropyridine (B41883). mdpi.com The synthesis involved sequential substitution of the chlorine atoms, reduction of the nitro group to an amine, and a series of further modifications to produce the target inhibitors. mdpi.com One of the most active GSK3 inhibitors developed from this series, featuring a 2,4-dichlorophenyl moiety, exhibited an IC₅₀ of 8 nM. mdpi.com Another potent nitropyridine-based GSK3 inhibitor, known as CHIR 98014, has an IC₅₀ of less than 10 nM and showed the ability to reduce tau phosphorylation in neuronal cell lines. nih.gov

MALT1 Inhibitors: The nitropyridine structure has also been used in the development of inhibitors for the Mucosa-Associated Lymphoid Tissue Lymphoma Translocation protein 1 (MALT1). Synthesis of these inhibitors involved the reaction of sodium 3-amino-2-pyridinethiolate with 4-chloro-3-nitropyridine, leading to the formation of a 3,6-diazaphenothiazine core structure after heating.

Urease Inhibitors: Derivatives of 1-(3-nitropyridin-2-yl)piperazine, synthesized from 2-chloro-3-nitropyridine (B167233) and piperazine (B1678402), have been investigated as potent inhibitors of urease, an enzyme crucial for the survival of pathogens like Helicobacter pylori. nih.govmdpi.com Subsequent N-alkylation of the piperazine ring with various aryl 2-chloroacetamides or 2-chloropropioamides resulted in compounds with significant inhibitory activity. nih.govmdpi.com Two of the most promising compounds, 5b and 7e, displayed IC₅₀ values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM, respectively, which is substantially lower than that of the standard urease inhibitor, thiourea (B124793) (23.2 ± 11.0 µM). nih.gov

Table 1: Nitropyridine Precursors in Enzyme Inhibition

| Target Enzyme | Precursor Compound | Resulting Inhibitor Activity (IC₅₀) |

|---|---|---|

| JAK2 | 2-Chloro-5-methyl-3-nitropyridine | 8.5–12.2 µM |

| GSK3 | 2,6-Dichloro-3-nitropyridine | 8 nM |

| MALT1 | 4-Chloro-3-nitropyridine | Synthesis of 3,6-diazaphenothiazine core |

| Urease | 2-Chloro-3-nitropyridine | 2.0–2.3 µM |

Development of Bioactive Derivatives with Pyridine Thiol Moieties

The core structure of this compound serves as a valuable starting point for creating a wide array of derivatives with potential therapeutic applications, including antibacterial, antiprotozoal, antimalarial, and insecticidal agents.

Antibacterial and Antiprotozoal Activity of Derivatives

Derivatives synthesized from 3-nitropyridines have shown promise as antimicrobial agents. Novel 3(5)-nitropyridines functionalized with pyrazole (B372694) or imidazole (B134444) moieties were synthesized from 2-chloro-3-nitropyridine. These derivatives exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli. In addition to their antibacterial properties, these compounds also demonstrated antiprotozoal effects against Colpoda steinii.

Exploration in Antimalarial and Insecticidal Agents

The nitropyridine framework is being actively explored for the development of agents to combat parasitic infections and agricultural pests.

Antimalarial Agents: Hybrid molecules incorporating nitropyridyl fragments have demonstrated significant antimalarial activity. researchgate.net In one synthetic approach, a chloroquine (B1663885) derivative was reacted with a 3-R-2-chloro-5-nitropyridine. researchgate.net The resulting hybrid compounds showed potent activity, with some demonstrating IC₅₀ values below 5 nM. researchgate.net

Insecticidal Agents: 2-Chloro-5-nitropyridine has been utilized as a starting material for a new series of insecticides. The synthesis involves the nucleophilic substitution of the chlorine atom with various hydroxyl compounds. Similarly, compounds derived from 2,6-dichloro-3-nitropyridine have shown potent insecticidal activities against several lepidopteran pests. researchgate.net For example, the 3-NO₂ compound derived from this precursor showed activity against Mythimna separata (LC₅₀ > 40 mg/L), while its 5-NO₂ isomer was significantly more potent (LC₅₀ = 7.45 mg/L). researchgate.net

Table 2: Bioactive Applications of Nitropyridine Derivatives

| Activity Type | Precursor Compound | Target Organism/Pest | Notable Results |

|---|---|---|---|

| Antibacterial | 2-Chloro-3-nitropyridine | S. aureus, E. coli | Moderate activity |

| Antiprotozoal | 2-Chloro-3-nitropyridine | Colpoda steinii | Observed antiprotozoal effect |

| Antimalarial | 2-Chloro-5-nitropyridine | Plasmodium | Hybrid molecules with IC₅₀ < 5 nM |

| Insecticidal | 2,6-Dichloro-3-nitropyridine | M. separata | LC₅₀ > 40 mg/L |

Coordination Chemistry and Materials Science Applications

Ligand Properties in Metal Complexation

Pyridine-thiol based ligands are of significant interest in coordination chemistry due to their capacity for multiple bonding interactions with metal ions. nih.govresearchgate.net The 3-nitropyridine-2-thiol molecule, by virtue of its structure, possesses two primary coordination sites: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thiol group. This dual-site availability allows it to act as a versatile ligand.

In documented metal complexes, the closely related 5-nitropyridine-2-thiolate anion has demonstrated its function as a µ₃-bridging ligand. acs.orgunibo.it This means a single ligand molecule can simultaneously bond to three different copper(I) ions. acs.org Specifically, the nitrogen atom coordinates to one copper center while the sulfur atom bridges the other two. acs.orgunibo.it This bridging capability is crucial for the formation of polynuclear metal clusters, creating stable, extended structures. acs.org The incorporation of thiolate ligands is considered highly promising for designing luminescent materials, as they facilitate a favorable alignment of orbital energies between the ligand and the metal, which promotes significant electronic delocalization. acs.org

Synthesis and Characterization of Metal Clusters (e.g., Cu(I))

The synthesis of novel metal clusters using nitropyridine-thiol ligands has been successfully achieved under solvothermal conditions. acs.org A notable example is the creation of a hexacopper(I) cluster, [Cu₆S₆], which was synthesized by reacting Copper(I) iodide (CuI) with 2,2′-dithiobis(5-nitropyridine). acs.orgnih.govresearchgate.net During this reaction, the S-S bond in the starting material cleaves, leading to the in situ formation of the 5-nitropyridine-2-thiolate moiety. This newly formed ligand then coordinates with the Cu(I) ions. acs.orgacs.orgnih.gov

The resulting product is a distorted octahedral Cu₆S₆ cluster, which has been thoroughly characterized using techniques such as single-crystal X-ray diffraction and Fourier-transform infrared (FT-IR) analysis. unibo.itacs.orgresearchgate.net X-ray analysis revealed that the cluster crystallizes in the trigonal R3 space group. acs.orgunibo.it The core of the structure consists of six copper(I) centers held together by six bridging 5-nitropyridine-2-thiolate ligands. unibo.it

Within this arrangement, each copper atom is coordinated to two sulfur atoms and one nitrogen atom, originating from three distinct ligand molecules. acs.orgnih.gov The measured bond distances are precise, with Cu–S distances between 2.249–2.250 Å and a Cu–N distance of 2.053 Å. acs.orgunibo.it Furthermore, the distances between adjacent copper atoms (2.792 Å and 2.819 Å) are close to the sum of their van der Waals radii, indicating the presence of cuprophilic interactions which contribute to the stability of the cluster. acs.orgunibo.it

| Parameter | Value |

| Cluster Formula | Cu₆S₆ |

| Crystal System | Trigonal |

| Space Group | R3 |

| Cu-S Bond Distance | 2.249–2.250 Å |

| Cu-N Bond Distance | 2.053 Å |

| Cu···Cu Distance | 2.792 Å and 2.819 Å |

Photophysical Properties of Coordination Compounds

Coordination compounds derived from nitropyridine-thiol ligands can exhibit remarkable photophysical properties. The aforementioned Cu(I) cluster, for example, is characterized by a strong emission in the near-infrared (NIR) region of the electromagnetic spectrum. nih.govnih.gov Its luminescent properties have been investigated in the solid state through both steady-state and time-resolved optical techniques. unibo.itacs.org

At room temperature (approximately 298 K), the cluster displays a broad emission band with a peak maximum at 765 nm. acs.orgnih.gov This emission is associated with an excited-state lifetime of 0.36 microseconds (µs). acs.orgnih.gov The origin of this luminescence is attributed to a complex interplay of electronic transitions within the metal cluster, influenced by the ligand-metal coordination environment. nih.gov

Temperature-Dependent Emission Behavior

The luminescence of the Cu(I)-nitropyridine-thiol cluster is highly sensitive to changes in temperature. acs.orgnih.govnih.gov As the temperature is lowered from 298 K to 77 K, several significant changes in the emission profile are observed. The emission band becomes sharper, its intensity increases substantially, and the peak maximum undergoes a red-shift from 765 nm to 815 nm. acs.orgnih.gov

| Temperature | Emission Peak | Excited-State Lifetime | Characteristics |

| 298 K | 765 nm | 0.36 µs | Broad emission |

| 77 K | 815 nm | 11.1 µs | Sharp, intense emission; Red-shifted |

Potential in Luminescent Material Design

The unique properties of the Cu(I) cluster based on the 5-nitropyridine-2-thiolate ligand highlight its significant potential for the design of advanced luminescent materials. nih.gov Materials that emit in the near-infrared are particularly sought after for a range of technological applications, including optoelectronics, telecommunications, and chemical sensors. unibo.itresearchgate.netnih.gov

Polynuclear copper(I) clusters, and specifically the hexacopper(I) [Cu₆S₆] family, are regarded as an intriguing and promising class of materials for developing NIR-emitting compounds. researchgate.netnih.gov The successful synthesis and characterization of this cluster demonstrate a viable strategy for creating robust and highly luminescent materials by leveraging the coordinating properties of organosulfur ligands like nitropyridine-thiols. unibo.itnih.gov

Role in Organic Synthesis and Functional Group Transformations

Protecting Group Chemistry (3-Nitro-2-pyridinesulfenyl (Npys) Analogues)

The 3-nitro-2-pyridinesulfenyl (Npys) group, derived from 3-nitropyridine-2-thiol, is a valuable protecting group for various functionalities in multi-step organic synthesis. nih.gov It is typically introduced by reacting a substrate with 3-nitro-2-pyridinesulfenyl chloride (Npys-Cl). nih.gov A key advantage of the Npys group is its unique stability profile; it is resistant to acidic conditions such as trifluoroacetic acid (TFA) and 88% formic acid, yet can be readily cleaved under very mild acidic conditions (e.g., 0.1-0.2 N HCl in dioxane) or through thiolysis. nih.govnih.gov

The Npys group is effective in masking the reactivity of amino, hydroxyl, and thiol groups during complex synthetic sequences. nih.govnih.gov This protection is crucial to prevent undesirable side reactions.

Amines: Primary and secondary amines react with Npys-Cl to form stable N-Npys sulfonamides. This is particularly useful for protecting the α- and ε-amino groups of amino acids. nih.gov

Alcohols: The hydroxyl groups of serine, threonine, and tyrosine can be protected as O-Npys derivatives. nih.gov

Thiols: The highly reactive thiol group of cysteine is readily protected by the Npys group, forming a disulfide linkage (S-Npys). nih.govrsc.org This is one of its most significant applications, preventing unwanted oxidation or alkylation of the thiol side chain. rsc.org

Deprotection is often achieved by thiolysis, using reagents like 2-mercaptopyridine (B119420) or 2-mercaptoethanol, which mildly and selectively cleave the Npys group. nih.gov

| Functional Group | Protected Form | Typical Deprotection Reagents |

| Amine (R-NH₂) | N-Npys (R-NH-Npys) | Dilute HCl, Thiolysis (e.g., 2-mercaptopyridine) nih.govnih.gov |

| Alcohol (R-OH) | O-Npys (R-O-Npys) | Thiolysis (e.g., 2-mercaptopyridine) nih.gov |

| Thiol (R-SH) | S-Npys (R-S-Npys) | Thiolysis (e.g., 3-mercaptoacetic acid, 2-mercaptoethanol) nih.gov |

The Npys group has found extensive application in both solution-phase and solid-phase peptide synthesis (SPPS). nih.govnih.gov Its stability to TFA makes it compatible with the widely used Boc/benzyl synthesis strategy. researchgate.net

A key feature of the Npys group is its role in orthogonal protection schemes. For instance, the ε-amino group of a lysine (B10760008) residue can be protected with Npys, while other lysine residues are protected with fluorenylmethoxycarbonyl (Fmoc). nih.govsigmaaldrich.com This allows for the selective deprotection and subsequent modification of specific sites within a peptide template. nih.govsigmaaldrich.com A procedure for the selective and quantitative removal of the Npys group from the ε-amino function of lysine on a resin-bound peptide has been optimized using 2-mercaptopyridine-N-oxide. nih.govsigmaaldrich.com

Furthermore, the Npys group is not merely a protecting group but also serves as a thiol-activating group. researchgate.netresearchgate.net This property is exploited for the directed formation of disulfide bonds, which are critical for the structure and function of many peptides and proteins like oxytocin (B344502) and insulin. rsc.orgresearchgate.net The Npys-protected cysteine can react with a free thiol under specific conditions to form a disulfide bridge, making it a cornerstone of strategies for synthesizing complex, disulfide-rich peptides. researchgate.net

| Amino Acid Residue | Protected Group / Application | Key Advantage |

| Cysteine | S-Npys protection of the thiol side chain. | Protects against oxidation; activates the thiol for regioselective disulfide bond formation. nih.govresearchgate.net |

| Lysine | Nε-Npys protection of the side-chain amino group. | Allows for orthogonal protection strategies and site-specific modification. nih.govsigmaaldrich.com |

| Serine, Threonine, Tyrosine | O-Npys protection of the hydroxyl side chain. | Stable to common peptide synthesis reagents like TFA. nih.gov |

Intermediate in Complex Molecule Synthesis

This compound is a valuable starting material and intermediate for synthesizing more complex heterocyclic molecules. Its structure contains multiple reactive sites—the acidic thiol, the electron-deficient pyridine (B92270) ring, and the nitro group—that can be selectively manipulated. The thiol group can undergo S-alkylation or be converted into a sulfenyl chloride (Npys-Cl), which is itself a key reagent for introducing the Npys protecting group. nih.gov The pyridine ring, activated by the electron-withdrawing nitro group, is susceptible to nucleophilic attack, enabling further functionalization. nih.govmdpi.com

Regioselective Functionalization of Pyridine Rings

The substitution pattern of this compound directs the regioselectivity of subsequent reactions. The presence of a strong electron-withdrawing nitro group at the C-3 position significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). nih.govmdpi.com Research has shown that in 2-substituted-3-nitropyridines, the nitro group at the 3-position can be selectively displaced by various sulfur nucleophiles (thiolates). nih.govmdpi.com This reaction provides a direct and regioselective route to introduce a thioether linkage at the C-3 position of the pyridine ring, a transformation that is otherwise difficult to achieve. nih.gov This methodology allows for the synthesis of a variety of 3-functionalized pyridines, which are important scaffolds in medicinal chemistry and materials science. nih.gov

| Substrate | Nucleophile | Product (Regioselective Substitution at C-3) |

| 2-Methyl-3,5-dinitropyridine | Benzylthiol (BnSH) | 2-Methyl-3-benzylthio-5-nitropyridine nih.gov |

| 2-Styryl-3-nitropyridine derivative | Thiophenol (PhSH) | 2-Styryl-3-phenylthiopyridine derivative mdpi.com |

| 2-Methyl-3-nitro-5-chloropyridine | 4-Chlorothiophenol | 2-Methyl-3-(4-chlorophenylthio)-5-chloropyridine nih.gov |

Future Research Directions and Perspectives for 3 Nitropyridine 2 Thiol

The landscape of chemical research is one of continuous evolution, and the pyridine (B92270) derivative, 3-nitropyridine-2-thiol, stands as a compound with considerable untapped potential. While foundational knowledge has been established, the future trajectory of research concerning this molecule is poised for significant expansion. The following sections outline key areas where future investigative efforts could yield substantial scientific advancements, from novel synthetic methodologies to the development of sophisticated materials and therapeutic agents.

Q & A

Q. Basic

- NMR Spectroscopy : H NMR identifies thiol (-SH) and aromatic protons, while C NMR confirms nitro and pyridine ring carbons. For example, the nitro group induces deshielding (~150 ppm for C-3) .

- HPLC-UV : Monitor conjugation reactions (e.g., 350 nm absorbance for this compound release) and quantify purity using C18 columns .

- Mass Spectrometry : HRMS (ESI or EI) verifies molecular ion peaks (e.g., [M+H] at m/z 157.02 for C₅H₄N₂O₂S) .

How can density functional theory (DFT) predict the electronic properties of this compound?

Advanced

DFT with hybrid functionals (e.g., B3LYP) accurately models:

- Electron distribution : The nitro group withdraws electron density, polarizing the pyridine ring and enhancing thiolate nucleophilicity.

- Reactivity trends : Calculate Fukui indices to predict electrophilic/nucleophilic sites for disulfide bond formation .

- Redox potentials : Compare computed HOMO-LUMO gaps with experimental cyclic voltammetry data to validate redox behavior .

What experimental approaches resolve contradictions in reaction kinetics with thiol reductants?

Advanced

Conflicting rates of active metabolite (AM) formation (e.g., GSH vs. CPT/DFT/NPT) arise from reductant-specific redox potentials:

- Redox potential measurement : Use electrochemical assays (e.g., cyclic voltammetry) to rank reductants. GSH (-240 mV) reduces disulfide conjugates efficiently, while higher-potential thiols (e.g., NPT) cannot .

- Kinetic profiling : Employ stopped-flow spectroscopy to monitor AM generation under varying [GSH] and pH. Data fitting to Michaelis-Menten models identifies rate-limiting steps .

How is antiplatelet activity evaluated for this compound conjugates?

Q. Advanced

- Platelet aggregation assays : Treat platelet-rich plasma with ADP agonists and measure inhibition using turbidimetric methods. For example, GSH-reduced NPT conjugates show ~80% inhibition at 10 µM .

- Mechanistic studies : Use fluorescence probes (e.g., Fluo-4) to track intracellular Ca flux, linking activity to P2Y₁₂ receptor antagonism .

What strategies optimize conjugation efficiency in bioconjugation reactions?

Q. Advanced

- HPLC monitoring : Track this compound release at 350 nm during TALEN protein conjugation. Optimize reaction time (e.g., 1 hr for ~50% efficiency) and pH (6.5–7.5) to balance nucleophilicity and stability .

- Thiol quantification : Use Ellman’s assay (DTNB) to verify free thiol availability pre/post-conjugation .

Table 1: Reductant-Specific Reactivity of this compound Conjugates

| Reductant | Redox Potential (mV) | AM Formation Rate | Key Observation |

|---|---|---|---|

| GSH | -240 | High | Complete reduction to AM |

| CPT/DFT/NPT | >0 | None | Mixed disulfide retention |

| DTT | -330 | Moderate | Non-physiological conditions |

Data derived from thiol-disulfide exchange experiments in hepatic microsomes .

How do computational and experimental data align in studying thiol-disulfide exchange?

Q. Advanced

- DFT-MD simulations : Model transition states for disulfide cleavage, correlating activation energy with experimental rate constants (e.g., GSH accelerates cleavage by lowering ΔG) .

- Validation : Overlay computed IR spectra (e.g., S-S stretch at ~500 cm) with experimental Raman data to confirm mechanistic intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.